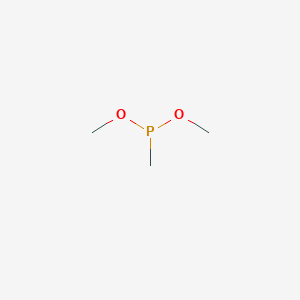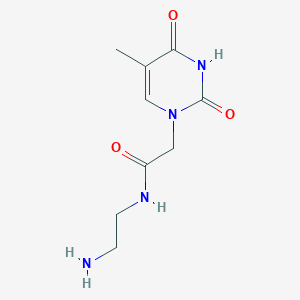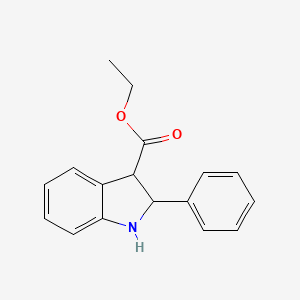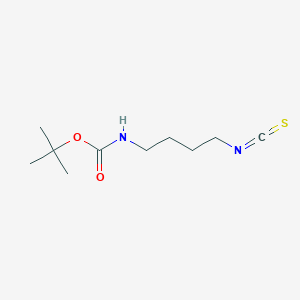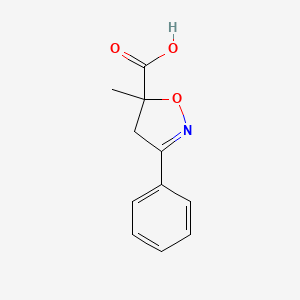
5-Methyl-3-phenyl-4,5-dihydroisoxazol-5-carbonsäure
Übersicht
Beschreibung
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid consists of an isoxazole ring attached to a phenyl group and a carboxylic acid group . The isoxazole ring is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.21 g/mol and a calculated LogP value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is rotatable, which may affect its bioavailability .Wissenschaftliche Forschungsanwendungen
- Penicillin-Synthese: 5-Methyl-3-phenyl-4,5-dihydroisoxazol-5-carbonsäure wurde als Zwischenprodukt bei der Herstellung von Penicillin-Derivaten verwendet . Seine strukturellen Merkmale machen es wertvoll für die Entwicklung neuer Antibiotika oder die Modifizierung bestehender.
- Eine Studie bewertete eine verwandte Verbindung, 3-(3-Chlor-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazol, als potenziellen Wirkstoffkandidaten zur Behandlung von Entzündungen . Forscher untersuchen die entzündungshemmenden Eigenschaften dieser Isoxazol-Derivate, die zu neuartigen therapeutischen Wirkstoffen führen könnten.
- This compound wurde in der Festphasensynthese eingesetzt, insbesondere bei Acylierungsreaktionen . Seine Stabilität und Reaktivität machen es nützlich für die Konstruktion komplexer Moleküle.
- Forscher haben ähnliche Isoxazol-Vorstufen verwendet, um Isoxazole ohne den Einsatz von Metallkatalysatoren zu synthetisieren. So wurde beispielsweise Methyl-5-phenylisoxazol-3-carboxylat durch Cyclisierungsreaktionen mit NH2OH·HCl und Hydrazinhydrat erhalten . Dieser Ansatz bietet grünere und nachhaltigere Syntheserouten.
Medizinische Chemie und Arzneimittelentwicklung
Entzündungshemmende Forschung
Chemische Synthese und Festphasenstrategien
Metallfreie Isoxazolsynthese
Zukünftige Richtungen
The future research directions for 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid could involve exploring its potential biological activities and applications. For instance, compounds containing the isoxazole ring have been found to exhibit antibacterial activity , suggesting potential use in the development of new antibiotics. Further studies could also investigate its synthesis and chemical properties in more detail.
Biochemische Analyse
Biochemical Properties
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds. The nature of these interactions often involves the binding of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid to the active site of the enzyme, thereby modulating its catalytic activity .
Cellular Effects
The effects of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation can occur under extreme pH or temperature conditions, leading to a loss of activity. Long-term exposure to 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid has been observed to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant toxicity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without adverse outcomes .
Metabolic Pathways
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of coenzymes and cofactors involved in metabolic reactions, thereby modulating overall metabolic activity .
Transport and Distribution
The transport and distribution of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, influencing its localization and bioavailability .
Subcellular Localization
The subcellular localization of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals. The localization of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(10(13)14)7-9(12-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXXVCKNAZBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389024 | |
| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842954-77-2 | |
| Record name | 4,5-Dihydro-5-methyl-3-phenyl-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842954-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







